4-Phenacyl-azetidin-2-one
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Overview
Description
4-Phenacyl-azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings Azetidinones, particularly 2-azetidinones, are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is favored due to its mild conditions and high yields. The general procedure involves the condensation of an amine with an aldehyde to form an imine, which then reacts with a ketene to form the azetidinone ring.
Industrial Production Methods: For industrial-scale production, the Staudinger reaction is often employed due to its efficiency and scalability. The use of diethyl chlorophosphate as an acid-activating agent for the generation of ketenes from carboxylic acids in situ is a common method . This approach allows for the one-pot synthesis of azetidinones without the need for intermediate purification steps.
Chemical Reactions Analysis
Types of Reactions: 4-Phenacyl-azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
4-Phenacyl-azetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenacyl-azetidin-2-one involves its interaction with various molecular targets. The compound is known to inhibit enzymes by forming stable complexes with their active sites . This inhibition can disrupt essential biological pathways, leading to the compound’s pharmacological effects. The azetidinone ring structure is particularly effective in inhibiting serine proteases and other enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family, known for its antibacterial properties.
4-Acetoxy-azetidin-2-one: A derivative with enhanced reactivity due to the presence of an acetoxy group.
4-Benzoyloxy-azetidin-2-one:
Uniqueness: 4-Phenacyl-azetidin-2-one is unique due to the presence of the phenacyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
CAS No. |
76127-62-3 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-phenacylazetidin-2-one |
InChI |
InChI=1S/C11H11NO2/c13-10(6-9-7-11(14)12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14) |
InChI Key |
NKVFCWFKCHZKSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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